2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
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Overview
Description
2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is an organic compound that features a thiazole ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Attachment of the Chlorophenyl and Phenyl Groups: These groups can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- **2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- **2-(2-(4-Methylphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
Uniqueness
2-(2-(4-Chlorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties
Properties
CAS No. |
116758-90-8 |
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Molecular Formula |
C19H14ClNO2S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-[2-[(E)-2-(4-chlorophenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H14ClNO2S/c20-15-9-6-13(7-10-15)8-11-17-21-19(14-4-2-1-3-5-14)16(24-17)12-18(22)23/h1-11H,12H2,(H,22,23)/b11-8+ |
InChI Key |
ABHGAANBADHHGS-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=C(C=C3)Cl)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=C(C=C3)Cl)CC(=O)O |
Origin of Product |
United States |
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